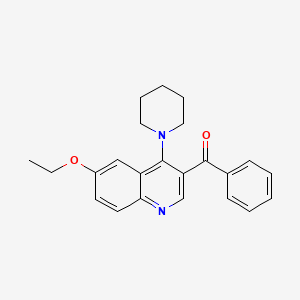![molecular formula C22H18N4O B2542620 N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034209-10-2](/img/structure/B2542620.png)
N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide: is a complex organic compound that features a bipyridine moiety linked to a pyrrole-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as Suzuki or Stille coupling reactions.
Attachment of the pyrrole group: The pyrrole ring can be introduced via a nucleophilic substitution reaction.
Formation of the benzamide linkage: This step often involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bipyridine moiety, potentially converting it to a dihydropyridine derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzamide and pyrrole sites.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts such as palladium or copper complexes.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The bipyridine moiety can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks.
Biology and Medicine:
Drug Development: The compound’s structure allows for interactions with biological targets, making it a candidate for drug discovery, particularly in the field of oncology and antimicrobial research.
Industry:
Sensors: The compound can be used in the development of chemical sensors due to its ability to bind metal ions and undergo redox reactions.
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The bipyridine moiety can chelate metal ions, facilitating various catalytic processes. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with methyl groups that influence its reactivity and binding properties.
1,10-Phenanthroline: A related compound with a similar ability to chelate metal ions but with a different structural framework.
Uniqueness: N-([2,3’-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to the presence of both a bipyridine and a pyrrole moiety, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the development of new materials, catalysts, and potential therapeutic agents.
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c27-22(18-6-8-20(9-7-18)26-12-1-2-13-26)25-15-17-5-10-21(24-14-17)19-4-3-11-23-16-19/h1-14,16H,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTAHVOTVJFLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-hydroxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B2542539.png)
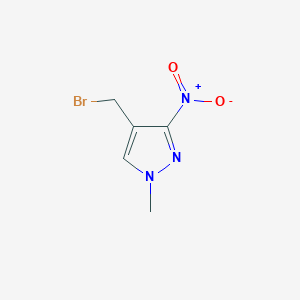



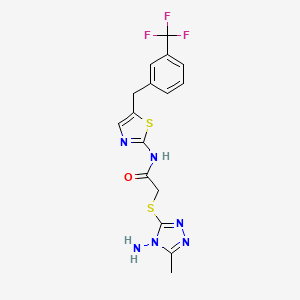
![3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine](/img/structure/B2542547.png)

![3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2542549.png)
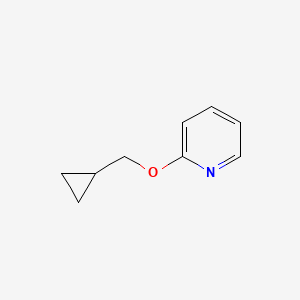
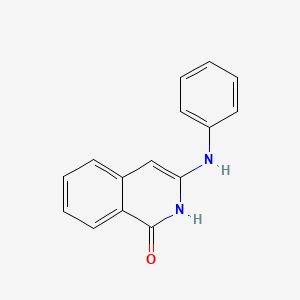
![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2542553.png)

